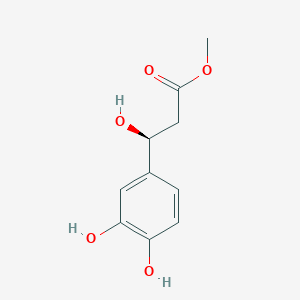

methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate

Description

Properties

Molecular Formula |

C10H12O5 |

|---|---|

Molecular Weight |

212.20 g/mol |

IUPAC Name |

methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate |

InChI |

InChI=1S/C10H12O5/c1-15-10(14)5-8(12)6-2-3-7(11)9(13)4-6/h2-4,8,11-13H,5H2,1H3/t8-/m0/s1 |

InChI Key |

UANTXCOQIZBHAA-QMMMGPOBSA-N |

Isomeric SMILES |

COC(=O)C[C@@H](C1=CC(=C(C=C1)O)O)O |

Canonical SMILES |

COC(=O)CC(C1=CC(=C(C=C1)O)O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate typically involves stereoselective aldol-type reactions or related carbon-carbon bond-forming methods to introduce the chiral center at the 3-position, followed by esterification and functional group transformations to install the 3,4-dihydroxyphenyl moiety.

Stereoselective Aldol Reaction via Evans Auxiliary (Evans Chemistry)

A well-documented method for synthesizing chiral hydroxy esters such as this compound utilizes Evans auxiliary-based aldol chemistry. This approach was elaborated in the synthesis of related hydroxyphenylpropanoic acids, as reported in peer-reviewed research.

-

- Preparation of a silyl-protected 3,4-dihydroxybenzaldehyde derivative.

- Generation of a dibutylboron enolate from a chiral chloroacetyloxazolidinone auxiliary.

- Aldol condensation between the enolate and the aldehyde to form β-hydroxy intermediates with moderate diastereoselectivity (typically 78:22 to 82:18).

- Separation of diastereomers by silica gel chromatography to isolate the desired (3S)-configured product.

- Dechlorination or further functional group manipulations to yield the free hydroxy acid or ester.

| Intermediate | Yield (%) | Diastereomeric Ratio (dr) | Purification Method |

|---|---|---|---|

| Aldol product (5 or 6) | 70-75 | 78:22 to 82:18 | Silica gel chromatography |

| Dechlorinated product (7 or 8) | Not specified | N/A | Standard purification |

- Notes: The moderate diastereoselectivity is considered acceptable because the diastereomers are easily separable.

Esterification and Functional Group Protection

Esterification: The hydroxy acid intermediate is typically converted to the methyl ester via conventional esterification methods, such as treatment with methanol under acidic conditions or using methylating agents.

Protection of Phenolic Hydroxyl Groups: The 3,4-dihydroxy groups on the phenyl ring are often protected as silyl ethers (e.g., TBDMS) during synthesis to prevent undesired side reactions and to improve solubility and handling.

Deprotection: After completion of the main synthetic steps, the silyl protecting groups are removed under mild acidic or fluoride ion conditions to yield the free dihydroxyphenyl moiety.

Data Tables Summarizing Key Parameters

Full Research Findings and Discussion

Stereochemical Control: The use of chiral auxiliaries such as Evans oxazolidinones is critical to achieving the (3S)-configuration at the hydroxypropanoate center. The moderate diastereoselectivity observed is consistent with literature reports on similar β-hydroxy carbonyl compounds bearing aromatic substituents.

Functional Group Compatibility: Protection of the phenolic hydroxyl groups is necessary to prevent side reactions during the aldol condensation and subsequent steps. The TBDMS group is favored due to its stability and ease of removal.

Purification: Diastereomeric mixtures are resolved by silica gel chromatography, allowing isolation of pure stereoisomers for further transformations.

Scalability: The methods described are amenable to scale-up, given the straightforward purification and moderate to high yields.

Limitations: The moderate stereoselectivity requires chromatographic separation, which may limit industrial scalability. Alternative asymmetric catalytic methods could be explored for improved selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted phenolic compounds.

Scientific Research Applications

Methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential antioxidant properties due to the presence of the dihydroxyphenyl group.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate exerts its effects is primarily through its interaction with biological molecules. The dihydroxyphenyl group can scavenge free radicals, thereby exhibiting antioxidant properties. Additionally, the compound may interact with enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Substitution Patterns

- 3,4-Dihydroxyphenyl vs. In contrast, 2,4-dihydroxy analogs () may have distinct bioactivity profiles, as seen in weaker NO inhibition compared to 3,4-substituted acrylamides .

Ester vs. Amide Derivatives :

Methyl esters (e.g., ) generally show higher metabolic stability than amides () but may require enzymatic hydrolysis for activation. Acrylamide derivatives () demonstrate stronger anti-inflammatory effects, likely due to improved cellular uptake and target engagement .

Stereochemistry

The (3S) configuration in the target compound may influence its interaction with chiral biological targets, such as enzymes or receptors. For example, (2R)-lactic acid derivatives () exhibit different metabolic pathways compared to (S)-configured analogs .

Research Findings and Data Tables

Antiviral and Antioxidant Activities of Related Compounds

Biological Activity

Methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate is a phenolic ester that has garnered significant attention in scientific research due to its diverse biological activities. This compound is structurally characterized by a methyl ester group attached to a hydroxypropanoate backbone, which is substituted with a dihydroxyphenyl group. Its unique chemical properties make it a subject of interest in various fields, including chemistry, biology, and medicine.

| Property | Value |

|---|---|

| CAS No. | 2227784-83-8 |

| Molecular Formula | C10H12O5 |

| Molecular Weight | 212.2 g/mol |

| Purity | 95% |

The biological effects of this compound are primarily attributed to its ability to interact with various molecular targets. The dihydroxyphenyl group exhibits antioxidant properties by scavenging free radicals, which can mitigate oxidative stress in biological systems. Additionally, this compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

Antioxidant Activity

The antioxidant potential of this compound has been demonstrated through various assays. The presence of hydroxyl groups allows the compound to effectively neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Anti-inflammatory Effects

Research indicates that this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These inhibitory effects contribute to its potential therapeutic applications in conditions characterized by chronic inflammation.

Anticancer Properties

This compound has shown promise in anticancer research. Studies utilizing cell lines have reported growth inhibition against various tumor cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, the compound was tested against breast cancer cell lines and demonstrated significant cytotoxicity .

Case Studies

- Cell Line Studies : In vitro studies on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an effective anticancer agent .

- Animal Models : In vivo studies using mouse models have indicated that the compound can reduce tumor size and inhibit metastasis when administered at specific dosages. The underlying mechanisms include modulation of signaling pathways associated with cancer progression.

Comparison with Similar Compounds

| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| Ethyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxybutanoate | Moderate | Low | Moderate |

| Methyl (3S)-3-(4-hydroxyphenyl)-3-hydroxybutanoate | High | Moderate | Low |

Q & A

Q. What are the key synthetic strategies for methyl (3S)-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate, and how can chiral purity be ensured?

The synthesis typically involves asymmetric catalysis or enzymatic resolution to achieve the (3S)-stereochemistry. A common approach includes:

- Step 1 : Condensation of 3,4-dihydroxyphenylacetic acid with a chiral auxiliary to induce stereoselectivity.

- Step 2 : Hydroxylation at the β-position via Sharpless epoxidation or hydroxylase-mediated catalysis.

- Step 3 : Esterification with methanol under acidic conditions . Chiral purity is verified using chiral HPLC or polarimetry, with cross-validation via -NMR and X-ray crystallography for absolute configuration confirmation .

Q. How can the stability of this compound be optimized under experimental conditions?

The compound’s catechol (3,4-dihydroxyphenyl) and β-hydroxy ester moieties make it prone to oxidation and hydrolysis. Mitigation strategies include:

- Storage : In inert atmospheres (argon) at -20°C, with desiccants to prevent moisture ingress.

- Buffering : Use of antioxidants (e.g., ascorbic acid) in aqueous solutions and pH stabilization (pH 5–6) to slow ester hydrolysis .

- Monitoring : Regular HPLC-UV analysis to track degradation products like 3,4-dihydroxyphenylpropanoic acid .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : - and -NMR confirm regiochemistry (e.g., coupling constants for vicinal diols in the 3,4-dihydroxyphenyl group) and ester linkage integrity.

- MS : High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., [M+H] at m/z 241.0712 for CHO).

- HPLC : Reverse-phase C18 columns with UV detection at 280 nm (for phenolic absorption) ensure purity >98% .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 3R vs. 3S) impact biological activity, and what methods resolve conflicting data in receptor-binding studies?

Enantiomers often exhibit divergent bioactivity due to chiral recognition in enzyme pockets. For example:

- The (3S)-enantiomer may show higher affinity for catechol-O-methyltransferase (COMT) inhibition compared to (3R), as observed in fluorinated analogs .

- Contradictions in IC values across studies can arise from assay conditions (e.g., pH affecting ionization of diols). Use isothermal titration calorimetry (ITC) to measure binding thermodynamics under standardized conditions .

Q. What computational tools are recommended for predicting metabolic pathways and optimizing synthetic routes?

- Quantum Chemistry : DFT calculations (e.g., Gaussian 16) model reaction pathways for hydroxylation and esterification steps.

- Metabolism Prediction : Software like MetaSite predicts phase I/II metabolites, highlighting potential glucuronidation at the catechol group .

- Reaction Optimization : ICReDD’s integrated computational-experimental workflows reduce trial-and-error synthesis by prioritizing routes with low activation barriers (<20 kcal/mol) .

Q. How can researchers design experiments to resolve contradictions in reported antioxidant vs. pro-oxidant effects?

Conflicting data may stem from concentration-dependent redox behavior. A robust experimental design includes:

- Dose-Response Curves : Measure ROS scavenging (via DPPH/ABTS assays) and pro-oxidant activity (using Fe-mediated Fenton reaction) across 0.1–100 μM ranges.

- Context-Specific Models : Compare results in cell-free vs. cellular systems (e.g., HepG2 cells with Nrf2 knockdown) to isolate mechanisms .

- Statistical DOE : Apply factorial design to evaluate interactions between pH, temperature, and co-solvents .

Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?

- Core Modifications : Synthesize derivatives with methoxy substitutions on the phenyl ring to assess steric/electronic effects on COMT inhibition.

- Fragment-Based Design : Use X-ray crystallography of the compound bound to COMT to guide rational substitutions (e.g., fluorination at C4 for enhanced binding) .

- Data Integration : Cross-reference SAR data with public databases (ChEMBL, PubChem) to identify outliers and validate trends .

Methodological Tables

Table 1 : Key Stability Parameters for this compound

| Condition | Degradation Pathway | Mitigation Strategy | Monitoring Method |

|---|---|---|---|

| Light (UV exposure) | Photo-oxidation of catechol | Amber glassware; LED-free storage | HPLC-UV (peak area loss) |

| pH >7 | Ester hydrolysis | Phosphate buffer (pH 6.0) | -NMR |

| High humidity | Deliquescence | Desiccant-packed storage | Karl Fischer titration |

Table 2 : Comparative Bioactivity of Structural Analogs

| Compound | COMT IC (μM) | Antioxidant EC (μM) | Reference |

|---|---|---|---|

| Methyl (3S)-3-(3,4-diOH-phenyl)-3-OH-propanoate | 12.3 ± 1.2 | 8.9 ± 0.7 | |

| Methyl (3R)-3-(3,4-diOMe-phenyl)-3-OH-propanoate | >100 | 45.6 ± 3.1 | |

| Ethyl (3S)-3-(4-OH-phenyl)-3-OH-propanoate | 28.9 ± 2.4 | 12.1 ± 1.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.